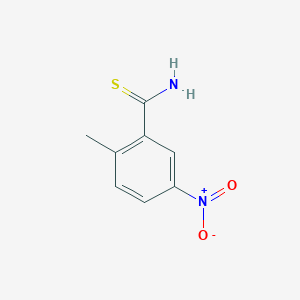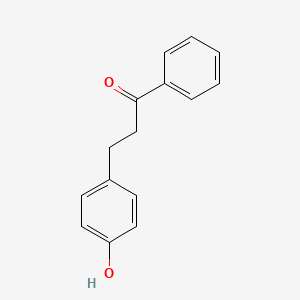
3-(4-hydroxyphenyl)-1-phenyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(4-Hydroxyphenethyl)benzaldehyde: is an organic compound that features both an aldehyde and a phenolic group
准备方法
Synthetic Routes and Reaction Conditions:
Phenol and Chloroform Reaction: One common method involves the reaction of phenol with chloroform in the presence of a base, leading to the formation of hydroxybenzal chlorides.
Industrial Production Methods: Industrial production often relies on the chemical synthesis route due to its scalability and cost-effectiveness. The process typically involves the oxidation of toluene derivatives or the retroaldol reaction of cinnamaldehyde .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenolic group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound is used as a ligand in the synthesis of metal complexes for catalytic applications.
Biology:
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens.
Medicine:
Anticancer Properties: Research indicates its potential in inhibiting cancer cell growth due to its ability to induce apoptosis and inhibit cell proliferation.
Industry:
Flavoring Agent: It is used in the food industry for its almond-like aroma.
作用机制
The compound exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Apoptosis Induction: It activates pathways that lead to programmed cell death in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in microbial growth.
相似化合物的比较
4-Hydroxybenzaldehyde: Shares the phenolic and aldehyde groups but lacks the ethyl linkage.
Vanillin: Contains a methoxy group instead of the ethyl linkage.
Cinnamaldehyde: Features a similar aldehyde group but with a different aromatic structure.
Uniqueness: Alpha-(4-Hydroxyphenethyl)benzaldehyde is unique due to its combination of phenolic and aldehyde groups with an ethyl linkage, providing distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
17791-25-2 |
|---|---|
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H14O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,16H,8,11H2 |
InChI 键 |
WYRIUKIUHKMEJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
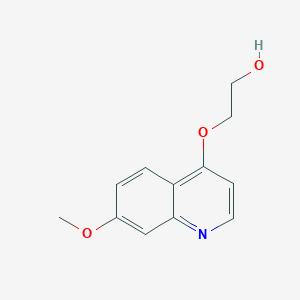
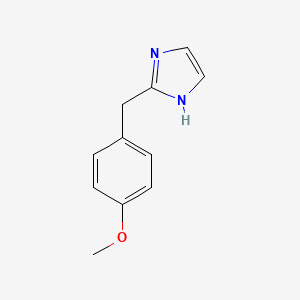
![tert-Butyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8721846.png)

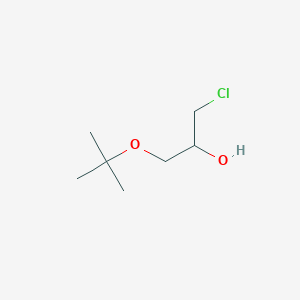
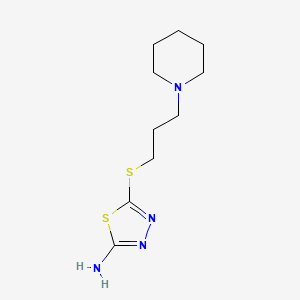
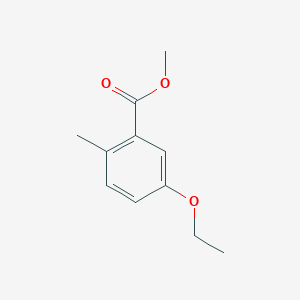
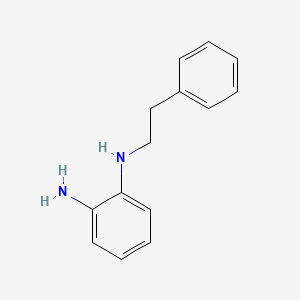
![6-Fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8721879.png)
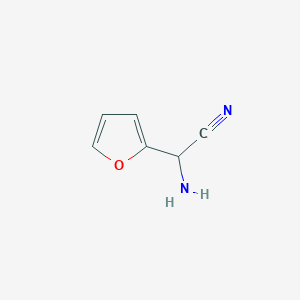
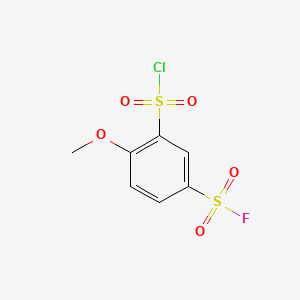
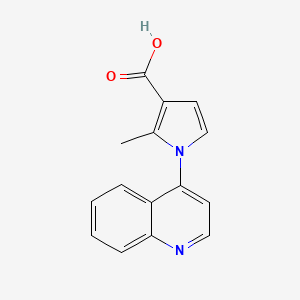
![6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine](/img/structure/B8721907.png)
